2-(2-Methoxyethoxy)acetaldehyde
Overview
Description
2-(2-Methoxyethoxy)acetaldehyde is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Macrolide Antibiotics
2-(2-Methoxyethoxy)acetaldehyde diethyl acetal plays a significant role as an intermediate in the semi-synthesis of macrolide antibiotics. A study by Liang (2000) elaborates on an improved synthesis method, enhancing control and reducing costs, thereby making it more viable for industrial production (Liang, 2000).
Pharmaceutical Synthesis
McGill (1993) describes the use of the hemiacetal of 2-methoxyethoxyacetaldehyde in the preparation of Dirithromycin (LY237216), a macrolide antibiotic. This approach bypasses the need to handle unstable α-alkoxyaldehydes, providing a more stable and effective method of synthesis (McGill, 1993).
Oxidation Studies
Zhang et al. (2018) conducted a comprehensive study on acetaldehyde oxidation, which is relevant for understanding the behavior of related compounds like this compound. The research offers insights into the reactive intermediates and kinetics involved in acetaldehyde oxidation (Zhang et al., 2018).
Methoxymethylation
Niknam et al. (2006) and (2007) explored methoxymethylation of alcohols using formaldehyde dimethoxy acetal, which is related to the chemistry of this compound. This method is noted for its high yields, purity, and suitability for solvent-free conditions (Niknam et al., 2006) (Niknam et al., 2007).
Analytical Chemistry Applications
Yang et al. (2019) developed a fluorescence sensor for acetaldehyde detection in liquor and spirits, leveraging a compound related to this compound. This sensor provides a fast, highly selective response, offering an alternative to traditional gas chromatography methods (Yang et al., 2019).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyethoxy)acetaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of macrolide antibiotics such as dirithromycin. The compound interacts with enzymes like erythromycylamine, forming Schiff bases that undergo tautomerization to produce the final antibiotic product . These interactions are crucial for the formation of the oxazine ring system in dirithromycin, which enhances its stability and efficacy.
Cellular Effects
This compound has been shown to influence various cellular processes. In HepG2 cells, it impairs the mitochondrial transport of reduced glutathione, leading to increased mitochondrial microviscosity and cholesterol deposition . This disruption in glutathione transport can sensitize cells to apoptosis induced by tumor necrosis factor-alpha. Additionally, the compound can induce cytotoxic and genotoxic effects in lung and liver cells by increasing reactive oxygen species levels and causing DNA damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It forms Schiff bases with erythromycylamine, which then tautomerize to produce dirithromycin . The compound also increases mitochondrial microviscosity by enhancing cholesterol deposition, which impairs the transport of reduced glutathione . This disruption in glutathione transport sensitizes cells to apoptosis and other stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that it can cause long-term effects on cellular function, including sustained increases in reactive oxygen species levels and persistent DNA damage . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant cytotoxic and genotoxic effects, including increased reactive oxygen species levels, DNA damage, and apoptosis . These toxic effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which convert it to acetic acid . This conversion is crucial for the compound’s detoxification and elimination from the body. Additionally, the compound can influence metabolic flux and metabolite levels by disrupting the balance of reactive oxygen species and glutathione .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by factors such as cholesterol levels and mitochondrial microviscosity . These interactions are essential for understanding the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the mitochondria, where it affects glutathione transport and mitochondrial microviscosity . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. Understanding these localization mechanisms is crucial for elucidating the compound’s biochemical effects.
Properties
IUPAC Name |
2-(2-methoxyethoxy)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-7-4-5-8-3-2-6/h2H,3-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAGYJMKALOSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70086-22-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxoethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70086-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70558008 | |
Record name | (2-Methoxyethoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111964-99-9 | |
Record name | (2-Methoxyethoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of 2-(2-Methoxyethoxy)acetaldehyde in pharmaceutical research?
A1: this compound serves as a crucial building block in the semi-synthesis of dirithromycin [, ]. This compound reacts with 9(S)-erythromycylamine, a derivative of erythromycin A, to form the 9-N-11-O-oxazine ring characteristic of dirithromycin [].
Q2: Are there efficient synthetic routes available for this compound?
A2: Yes, researchers have developed efficient synthetic methods. One approach involves reacting metallic sodium with methoxyethanol, followed by condensation with bromoacetaldehyde diethyl acetal []. This method offers advantages over previous approaches using sodium hydride, including improved safety and cost-effectiveness []. Another method utilizes chloroacetaldehyde diethyl acetal instead of bromoacetaldehyde diethyl acetal [].
Q3: What is the significance of dirithromycin's chemical structure, particularly the oxazine ring formed using this compound?
A3: The oxazine ring in dirithromycin is actually a prodrug modification []. This means that dirithromycin itself doesn't directly exert significant antibiotic activity []. Instead, it undergoes hydrolysis in vivo, primarily in acidic environments, to release the active metabolite, 9(S)-erythromycylamine [, ].
Q4: How does the antimicrobial activity of dirithromycin compare to erythromycin?
A4: While dirithromycin itself displays minimal direct antimicrobial activity [], its active metabolite, 9(S)-erythromycylamine, exhibits an antimicrobial spectrum comparable to erythromycin []. Both demonstrate efficacy against a similar range of bacteria, including Gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis []. In vitro studies reveal comparable Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for both antibiotics [].
Q5: Does the use of this compound in dirithromycin synthesis confer any advantages in terms of drug efficacy?
A5: Although dirithromycin and erythromycin exhibit similar in vitro activity, dirithromycin demonstrates superior efficacy in vivo. Preclinical studies in rodent models showed that dirithromycin, when administered subcutaneously, provided enhanced protection against experimental infections compared to erythromycin []. This improved in vivo activity is attributed to the pharmacokinetic profile of dirithromycin, which achieves higher and more sustained antibiotic concentrations in serum and tissues compared to erythromycin [].
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